molecular formula C19H14Cl2N2O2 B2572689 1-(3,4-dichlorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide CAS No. 338754-33-9

1-(3,4-dichlorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2572689
CAS No.: 338754-33-9
M. Wt: 373.23
InChI Key: DDGDPGIQIGEUBJ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide is a pyridinecarboxamide derivative characterized by a 3,4-dichlorobenzyl group at the 1-position of the pyridine ring and a phenyl-substituted carboxamide moiety at the 3-position. The compound’s molecular formula is C₁₉H₁₄Cl₂N₂O₂, with a molecular weight of 373.23 g/mol (calculated).

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2/c20-16-9-8-13(11-17(16)21)12-23-10-4-7-15(19(23)25)18(24)22-14-5-2-1-3-6-14/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGDPGIQIGEUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide typically involves multiple steps. One common method starts with the preparation of the 3,4-dichlorobenzyl chloride, which is then reacted with a suitable amine to form the corresponding amide. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3,4-Dichlorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The dichlorobenzyl group and the pyridinecarboxamide moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3,4-Dichlorobenzyl)-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydro-3-pyridinecarboxamide

  • Molecular Formula : C₁₆H₁₁Cl₂N₃O₂S
  • Molecular Weight : 380.2 g/mol
  • Key Differences: The carboxamide group is substituted with a 1,3-thiazol-2-yl ring instead of phenyl. Increased molecular weight (380.2 vs. 373.23 g/mol) may influence solubility or metabolic stability.
  • Implications : The sulfur-containing heterocycle could alter binding affinities in biological systems compared to the phenyl group, which relies on hydrophobic interactions .

N-(3,4-Dichlorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide

  • Molecular Formula : C₁₂H₈Cl₂N₂O₂
  • Molecular Weight : 283.11 g/mol
  • Key Differences :
    • Lacks the benzyl linker ; the 3,4-dichlorophenyl group is directly attached to the pyridine.
    • Smaller molecular weight (283.11 vs. 373.23 g/mol) suggests reduced lipophilicity.
  • Implications : The absence of a benzyl group may decrease membrane permeability but improve solubility in aqueous environments .

1-(3,4-Dichlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide

  • Key Differences :
    • Features a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring.
    • The electron-withdrawing -CF₃ group may increase the compound’s acidity and stability.
    • Enhanced lipophilicity due to -CF₃ could improve blood-brain barrier penetration.
  • Implications : The -CF₃ substitution might modulate electronic properties of the pyridine ring, affecting interactions with target proteins .

Biological Activity

1-(3,4-Dichlorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide (CAS No. 338754-33-9) is a synthetic organic compound that has attracted attention for its potential biological activities. Its unique structure, characterized by a pyridine ring substituted with a 3,4-dichlorobenzyl group and a phenyl group, suggests diverse pharmacological properties. This article aims to summarize the biological activity of this compound based on available research findings.

  • Molecular Formula : C19H14Cl2N2O2
  • Molecular Weight : 373.23 g/mol
  • Structure : The compound features a pyridine ring and two chlorine atoms in its aromatic substituent, which may influence its biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Antibacterial Activity

The compound has demonstrated potent antibacterial properties, particularly against resistant strains such as:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Vancomycin-resistant Enterococci (VRE)

The proposed mechanism of action involves interference with bacterial cell wall synthesis and disruption of essential metabolic pathways necessary for bacterial survival. This suggests its potential as a lead compound in developing new antibiotics .

Anti-inflammatory and Antitumor Activities

Preliminary studies have indicated that this compound may also possess anti-inflammatory and antitumor properties. These activities warrant further investigation to explore its therapeutic applications in treating inflammatory conditions and various cancers.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the dihydropyridine ring via the Hantzsch reaction.
  • Introduction of the dichlorobenzyl group through Friedel-Crafts alkylation.
  • Finalization of the structure by forming the carbonyl group.

Yield percentages for these reactions can vary from 30% to 80% depending on specific conditions used during synthesis.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antibacterial Efficacy Study : A study evaluated the antibacterial activity against various strains of bacteria, showing significant inhibition zones compared to control groups. The minimum inhibitory concentration (MIC) values were determined to be notably low for MRSA and VRE.
  • Anti-inflammatory Assay : In vitro assays demonstrated that the compound reduced pro-inflammatory cytokine production in activated macrophages, indicating its potential use in inflammatory disease models.
  • Antitumor Activity Investigation : Preliminary results from cell line studies suggest that the compound induces apoptosis in cancer cells through caspase activation pathways.

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Differences
Original CompoundC19H14Cl2N2O2Contains dichlorobenzyl and phenyl groups
N-[1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-methylureaC14H13Cl2N3O2Contains a urea group
5-Chloro-1-(3,4-dichlorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamideC19H13Cl3N2O2Additional chlorine substituent

These comparisons highlight how structural modifications can impact biological activity and chemical properties .

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